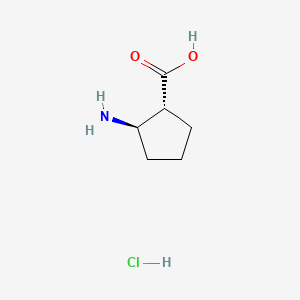

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

Übersicht

Beschreibung

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride is a chiral amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentanecarboxylic acid derivatives, which can be further utilized in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a substrate for enzyme kinetics studies.

Medicine: Investigated for its potential use in the development of antiviral agents and other pharmaceuticals.

Industry: Employed in the production of fluorescent dyes and as a scavenger for free radicals.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride involves its role as a proton donor, facilitating the formation of new chemical bonds. It is also involved in the formation of hydrogen bonds and other molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Aminocyclopropanecarboxylic Acid: Known for its high physiological activity as a plant growth regulator.

2-Aminocyclohexanol Hydrochloride: Used in various synthetic applications.

Uniqueness

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of chiral drugs and other specialized applications.

Biologische Aktivität

(1R,2R)-2-Aminocyclopentanecarboxylic acid hydrochloride is a cyclic amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its biochemical mechanisms, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and features a conformationally constrained structure typical of β-amino acids. This unique configuration allows it to be incorporated into peptides, enhancing their stability and bioactivity. The compound's high conformational stability makes it compatible with standard solid-phase peptide synthesis techniques, facilitating its use in drug development and protein engineering .

The biological activity of this compound is largely attributed to its incorporation into peptides, which can modulate various biochemical pathways. As a β-amino acid, it can influence protein folding and stability, potentially leading to enhanced therapeutic effects. Research indicates that peptides containing this compound exhibit various biological activities, including:

- Anticancer Activity : Some studies have shown that peptides incorporating (1R,2R)-2-aminocyclopentanecarboxylic acid can inhibit cancer cell proliferation.

- Antibacterial Properties : The compound has been investigated for its ability to disrupt bacterial cell membranes.

- Antiviral Effects : There is emerging evidence suggesting that this compound may inhibit viral replication processes.

Synthesis and Derivatives

The synthesis of this compound has been explored through various methods. Recent advancements have focused on enantioselective synthetic routes that yield high-purity compounds suitable for biological testing. Here are some notable synthetic strategies:

Case Study 1: Antiviral Activity

A study investigated the inhibitory effects of cyclic amino acids on the SARS-CoV-2 main protease (Mpro). The results indicated that certain cyclic γ-amino acids exhibited potent inhibition, with IC50 values in the nanomolar range. Although (1R,2R)-2-aminocyclopentanecarboxylic acid was not directly tested, its structural similarity suggests potential antiviral applications .

Case Study 2: Anticancer Potential

Research focusing on peptide analogs containing (1R,2R)-2-aminocyclopentanecarboxylic acid demonstrated significant anticancer activity against specific cancer cell lines. The analogs were shown to induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in the design of novel therapeutic agents:

Eigenschaften

IUPAC Name |

(1R,2R)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679940 | |

| Record name | (1R,2R)-2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158414-44-9 | |

| Record name | (1R,2R)-2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.